molecular formula C8H11NO B3256526 2,5,6-Trimethylpyridin-3-ol CAS No. 27296-80-6

2,5,6-Trimethylpyridin-3-ol

Cat. No.: B3256526
CAS No.: 27296-80-6
M. Wt: 137.18 g/mol
InChI Key: YBPAQCFQWIKFJH-UHFFFAOYSA-N
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Description

2,5,6-Trimethylpyridin-3-ol is a chemical compound belonging to the pyridine family. It is characterized by the presence of three methyl groups attached to the pyridine ring at positions 2, 5, and 6, along with a hydroxyl group at position 3. This compound is known for its antioxidant properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trimethylpyridin-3-ol typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,5,6-trimethylpyridine with an oxidizing agent to introduce the hydroxyl group at the 3-position. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydropyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2,5,6-Trimethylpyridin-3-ol has been extensively studied for its antioxidant properties. It has shown potential in:

Mechanism of Action

The antioxidant activity of 2,5,6-Trimethylpyridin-3-ol is primarily due to its ability to scavenge reactive oxygen species. It inhibits the generation of ROS by interacting with molecular targets such as NADPH oxidase and modulating signaling pathways like PI3K/NOX . This leads to a reduction in oxidative stress and inflammation.

Comparison with Similar Compounds

Uniqueness: 2,5,6-Trimethylpyridin-3-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to modulate oxidative stress pathways makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2,5,6-trimethylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-4-8(10)7(3)9-6(5)2/h4,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPAQCFQWIKFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310549
Record name 2,5,6-Trimethyl-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27296-80-6
Record name 2,5,6-Trimethyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27296-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,6-Trimethyl-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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